molecular formula C7H11ClN2O B2654236 (3-Methoxypyridin-4-yl)methanamine hydrochloride CAS No. 1841081-76-2

(3-Methoxypyridin-4-yl)methanamine hydrochloride

Cat. No.: B2654236
CAS No.: 1841081-76-2
M. Wt: 174.63
InChI Key: PARQGMZEHIWLFZ-UHFFFAOYSA-N
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Description

(3-Methoxypyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl and a molecular weight of 174.63 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxypyridin-4-yl)methanamine hydrochloride typically involves the reaction of 3-methoxypyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by hydrochloric acid treatment .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound while maintaining high purity levels .

Chemical Reactions Analysis

Types of Reactions: (3-Methoxypyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of (3-Methoxypyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

  • (3-Methoxypyridin-2-yl)methanamine hydrochloride
  • (4-Methoxypyridin-3-yl)methanamine hydrochloride
  • (2-Methoxypyridin-5-yl)methanamine hydrochloride

Comparison: While these compounds share a similar pyridine core structure, the position of the methoxy and methanamine groups can significantly influence their chemical reactivity and biological activity. (3-Methoxypyridin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which can result in distinct interactions with molecular targets and different applications in research and industry .

Properties

IUPAC Name

(3-methoxypyridin-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-5-9-3-2-6(7)4-8;/h2-3,5H,4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARQGMZEHIWLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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